molecular formula C10H14O2 B14453632 5-(Hydroxymethyl)-2-(propan-2-yl)phenol CAS No. 77311-68-3

5-(Hydroxymethyl)-2-(propan-2-yl)phenol

Katalognummer: B14453632
CAS-Nummer: 77311-68-3
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: UNNQYEJIPIBHFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Hydroxymethyl)-2-(propan-2-yl)phenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxymethyl group and an isopropyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2-(propan-2-yl)phenol can be achieved through several methods. One common approach involves the alkylation of a phenol derivative with an appropriate alkyl halide under basic conditions. For example, the reaction of 2-(propan-2-yl)phenol with formaldehyde in the presence of a base such as sodium hydroxide can yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product. Catalysts and solvents are often employed to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Hydroxymethyl)-2-(propan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The phenolic hydroxyl group can be reduced to form a corresponding hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(carboxymethyl)-2-(propan-2-yl)phenol.

    Reduction: Formation of 5-(hydroxymethyl)-2-(propan-2-yl)cyclohexane.

    Substitution: Formation of various substituted phenols depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-(Hydroxymethyl)-2-(propan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-(Hydroxymethyl)-2-(propan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Hydroxymethyl)-2-(propan-2-yl)phenol
  • 3-(Hydroxymethyl)-2-(propan-2-yl)phenol
  • 5-(Hydroxymethyl)-2-(methyl)phenol

Uniqueness

5-(Hydroxymethyl)-2-(propan-2-yl)phenol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

77311-68-3

Molekularformel

C10H14O2

Molekulargewicht

166.22 g/mol

IUPAC-Name

5-(hydroxymethyl)-2-propan-2-ylphenol

InChI

InChI=1S/C10H14O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h3-5,7,11-12H,6H2,1-2H3

InChI-Schlüssel

UNNQYEJIPIBHFS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C=C(C=C1)CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.